3-Methyl-3,9-diazaspiro[5.5]undecane
Overview
Description
3-Methyl-3,9-diazaspiro[5.5]undecane is a heterocyclic compound with the molecular formula C10H20N2. It is characterized by a spirocyclic structure, which includes a spiro junction connecting two nitrogen atoms within a bicyclic framework.
Mechanism of Action
Target of Action
The primary target of 3-Methyl-3,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. It has been reported to show low cellular membrane permeability .
Pharmacokinetics
The pharmacokinetic properties of 3-Methyl-3,9-diazaspiro[5It is also a P-gp substrate , which could influence its distribution and elimination.
Result of Action
The antagonism of GABAAR by this compound can lead to increased neuronal activity. This could potentially have effects on various neurological processes. For instance, it has been shown to efficiently rescue inhibition of T cell proliferation , suggesting potential immunomodulatory effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in a dark place, sealed in dry, at 2-8°C
Biochemical Analysis
Biochemical Properties
3-Methyl-3,9-diazaspiro[5.5]undecane interacts with γ-aminobutyric acid type A receptor (GABAAR), acting as a potent competitive antagonist . This interaction involves the binding of the compound to the receptor, which inhibits the receptor’s function .
Cellular Effects
The cellular effects of this compound are primarily due to its antagonistic action on GABAAR . This results in low cellular membrane permeability
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GABAAR, acting as a competitive antagonist . This binding interaction inhibits the function of the receptor, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2-chloro-1,3-dimethylimidazolinium chloride and triethylamine in solvents such as isopropylamide, toluene, and acetonitrile. The reaction is carried out at 50°C for 2.5 hours in a sealed vessel . The product is then purified through extraction and chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3-Methyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including its role in modulating neurotransmitter receptors.
Industry: Utilized in the development of new materials with unique structural properties.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane:
1,9-Diazaspiro[5.5]undecane: Another related compound with antiviral properties against dengue virus type 2.
Uniqueness
3-Methyl-3,9-diazaspiro[5.5]undecane is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency as a receptor antagonist, making it a valuable compound for research and therapeutic development .
Properties
IUPAC Name |
3-methyl-3,9-diazaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXQSNLQXDCJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCNCC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618318 | |
Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13323-45-0 | |
Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13323-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-3,9-diazaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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